molecular formula C17H17NO3S B5336202 N-1,3-benzodioxol-5-yl-2-(propylthio)benzamide

N-1,3-benzodioxol-5-yl-2-(propylthio)benzamide

Cat. No.: B5336202
M. Wt: 315.4 g/mol
InChI Key: YHLNNCQOZPEGJP-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(propylthio)benzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. BPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(propylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research has been in the treatment of cancer. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
This compound has also been investigated for its anti-inflammatory and analgesic properties. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(propylthio)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer progression, inflammation, and pain. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer progression. It has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell death and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. Additionally, this compound has been found to have antioxidant properties and may have potential in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-1,3-benzodioxol-5-yl-2-(propylthio)benzamide is its broad range of biological activities, making it a promising candidate for the development of new therapeutics. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a safe and effective compound for use in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(propylthio)benzamide. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of this compound derivatives with improved efficacy and selectivity could lead to the development of new therapeutics for cancer and other diseases.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its broad range of biological activities, low toxicity, and high bioavailability make it a promising candidate for the development of new therapeutics. Further research is needed to elucidate the mechanism of action of this compound and its potential applications in various diseases.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-(propylthio)benzamide involves the reaction of 5-hydroxymethyl-1,3-benzodioxole with propylthioamine in the presence of a catalyst. The resulting product is then reacted with 2-chlorobenzoyl chloride to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-propylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-2-9-22-16-6-4-3-5-13(16)17(19)18-12-7-8-14-15(10-12)21-11-20-14/h3-8,10H,2,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLNNCQOZPEGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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